molecular formula C18H16O6 B3026765 Kaempferol 5,7,4'-trimethyl ether CAS No. 1098-92-6

Kaempferol 5,7,4'-trimethyl ether

Cat. No.: B3026765
CAS No.: 1098-92-6
M. Wt: 328.3 g/mol
InChI Key: SGPXJCVFCJANKN-UHFFFAOYSA-N
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Description

Kaempferol 5,7,4’-trimethyl ether, also known as 4’,5,7-trimethoxyflavonol, is a naturally occurring flavonoid compound. It is a derivative of kaempferol, a well-known flavonoid found in various plants. The molecular formula of Kaempferol 5,7,4’-trimethyl ether is C18H16O6, and it has a molecular weight of 328.32 g/mol . This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 5,7,4’-trimethyl ether can be synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of Kaempferol 5,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 5,7,4’-trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kaempferol 5,7,4’-trimethyl ether .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kaempferol 5,7,4’-trimethyl ether involves several molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol 5,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its biological activity compared to other flavonoids. Similar compounds include:

Kaempferol 5,7,4’-trimethyl ether stands out due to its enhanced stability and bioavailability, making it a valuable compound for research and therapeutic applications .

Biological Activity

Kaempferol 5,7,4'-trimethyl ether is a flavonoid derivative known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various health conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound is a naturally occurring flavonoid that serves as a versatile building block in chemical synthesis. Its unique structural features allow it to enhance the biological activity of target molecules. The compound can be synthesized through various chemical transformations, which enable the introduction of specific functionalities to improve its therapeutic potential .

Antioxidant Activity

One of the prominent biological activities of this compound is its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Research has shown that flavonoids, including kaempferol derivatives, exhibit significant antioxidant properties.

Table 1: Antioxidant Activity of Kaempferol Derivatives

CompoundIC50 (µg/mL)Assay Type
This compoundNot specifiedNot specified
Kaempferol 7,4'-dimethyl ether187.28 ± 1.82DPPH assay
Ethanol extract from Hedychium34.18 ± 0.97ABTS assay

The antioxidant activity of kaempferol derivatives has been evaluated using different assays such as DPPH and ABTS. For instance, an ethanolic extract containing kaempferol showed an IC50 value of 34.18 μg/mL in the ABTS assay .

Anti-inflammatory Properties

This compound also exhibits promising anti-inflammatory effects. Flavonoids are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Studies indicate that kaempferol can inhibit the expression of inflammatory mediators and enzymes involved in inflammation.

Anticancer Activity

Extensive research highlights the anticancer properties of kaempferol derivatives. Kaempferol has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Cycle Progression : Kaempferol inhibits cell cycle transition points (e.g., G0/G1 and G2/M) in various cancer types .
  • Modulation of Signaling Pathways : It affects multiple signaling pathways related to cancer growth and metastasis.

Case Study: Breast Cancer

In breast cancer models, kaempferol has demonstrated the ability to inhibit estrogen receptor expression and induce apoptosis through activation of apoptosis-related signaling pathways . This suggests that kaempferol could be a valuable candidate for developing novel anticancer therapies.

Antimicrobial Properties

Kaempferol derivatives also exhibit antimicrobial activities against various pathogens. Research indicates that these compounds can inhibit both bacterial and fungal growth:

  • Bacterial Inhibition : Kaempferol has shown activity against pathogens such as Proteus spp. and Vibrio cholerae.
  • Fungal Inhibition : The compound has demonstrated antifungal properties against several fungal strains .

Other Therapeutic Applications

Beyond its antioxidant and anticancer properties, kaempferol also exhibits:

  • Antidiabetic Effects : Some studies suggest that kaempferol can enhance insulin sensitivity and reduce blood glucose levels.
  • Neuroprotective Effects : Research indicates potential benefits in protecting neuronal cells from oxidative damage .

Properties

IUPAC Name

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPXJCVFCJANKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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